1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
Overview
Description
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 5-methylisoxazole moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules and drugs .
Preparation Methods
The synthesis of 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropane carboxylic acid moiety. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs, such as using metal-free synthetic routes to avoid the drawbacks of metal catalysts .
Chemical Reactions Analysis
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Scientific Research Applications
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, the isoxazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid can be compared to other isoxazole derivatives, such as:
5-Methylisoxazole: Lacks the cyclopropane carboxylic acid moiety, making it less rigid and potentially less specific in binding.
3-Methylisoxazole: Similar structure but with the methyl group in a different position, affecting its chemical properties and reactivity.
Isoxazole-4-carboxylic acid: Contains a carboxylic acid group at a different position on the isoxazole ring, leading to different biological activity and applications.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-4-6(9-12-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSJWKPBMKKRCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218453 | |
Record name | 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352542-62-1 | |
Record name | 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352542-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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